N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide
Description
N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide is a long-chain fatty acid amide derivative featuring a hexadecanoyl (C16) backbone linked to a hydroxyethylaminoethyl moiety. The presence of the amide bond enhances stability compared to ester-containing analogs, while the hydroxyethyl group may improve aqueous solubility and hydrogen-bonding interactions.
Properties
CAS No. |
25065-63-8 |
|---|---|
Molecular Formula |
C20H42N2O2 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
N-[2-(2-hydroxyethylamino)ethyl]hexadecanamide |
InChI |
InChI=1S/C20H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(24)22-17-16-21-18-19-23/h21,23H,2-19H2,1H3,(H,22,24) |
InChI Key |
YAGLIFQYQDBQLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCNCCO |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
$$
\text{Hexadecanoic acid} + \text{2-(2-aminoethylamino)ethanol} \rightarrow \text{this compound} + H_2O
$$
Detailed Preparation Methods
Conventional Condensation Method
- Reagents : Hexadecanoic acid and 2-(2-aminoethylamino)ethanol.
- Catalysts/Activators : Typically, carbodiimide coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to activate the carboxylic acid for amide bond formation.
- Solvents : Anhydrous solvents such as dichloromethane or dimethylformamide (DMF) are commonly employed.
- Conditions : The reaction is usually carried out under inert atmosphere (nitrogen or argon) at room temperature or slightly elevated temperatures.
- Purification : The product is purified by extraction, washing, and recrystallization or chromatography.
This method is classical but can be time-consuming and may require careful removal of coupling byproducts.
Microwave-Assisted Solvent-Free Synthesis
A more efficient and environmentally friendly synthesis method has been reported involving microwave irradiation under solvent-free conditions.
- Procedure :
- The condensation of aminoethylethanolamine (2-(2-aminoethylamino)ethanol) with hexadecanoic acid is performed without solvents.
- Calcium oxide (CaO) is used as a solid support and catalyst.
- The mixture is subjected to microwave irradiation in a multimode or monomode microwave oven.
- Reaction Time : The reaction completes within minutes (typically a few minutes).
- Yield and Purity : High yields and high purity of the amide product are obtained.
- Advantages : This method is rapid, efficient, avoids solvents, and shows evidence of non-thermal microwave effects enhancing the reaction.
Alternative Methods and Variants
- Imidazoline Intermediate Route : Some related surfactant compounds have been synthesized by first forming 2-alkyl-1-hydroxyethylimidazolines by condensation of N-(2-hydroxyethyl)ethanediamine with fatty acids, followed by hydrolysis to yield amides including hexadecanamide derivatives. However, this route is more complex and less direct for the target compound.
Comparative Data Table of Preparation Methods
| Parameter | Conventional Coupling Method | Microwave-Assisted Solvent-Free Method |
|---|---|---|
| Reaction Time | Several hours to overnight | Few minutes |
| Solvent | Organic solvents (e.g., DMF, DCM) | None (solvent-free) |
| Catalyst/Activator | Carbodiimides (DCC, EDC) | Calcium oxide (CaO) as solid support |
| Yield | Moderate to high | High |
| Purity | High (requires purification) | High |
| Environmental Impact | Use of organic solvents and waste | Greener, less waste |
| Equipment | Conventional glassware | Microwave reactor |
| Scalability | Easily scalable | Scalable with appropriate microwave equipment |
Notes on Reaction Mechanism and Considerations
- The amide bond formation is a nucleophilic acyl substitution where the amine attacks the activated carboxyl group.
- The presence of the hydroxyethyl group on the amine provides hydrophilicity and potential for hydrogen bonding.
- Microwave irradiation accelerates the reaction possibly by non-thermal effects, improving reaction kinetics beyond simple heating.
- The choice of method depends on available equipment, scale, and environmental considerations.
Summary of Research and Sources
- The microwave-assisted solvent-free method reported by Martínez-Palou et al. (2007) is a state-of-the-art approach for synthesizing long-chain amides including this compound with excellent efficiency and green chemistry advantages.
- Conventional coupling methods remain widely used in laboratories for their reliability and ease of implementation.
- The compound is commercially available with high purity and is used as an intermediate in organic synthesis and pharmaceutical applications.
- Patents and literature indicate the compound’s relevance in emulsifying compositions and surfactant chemistry, underscoring the importance of efficient synthesis routes.
This article consolidates authoritative information on the preparation methods of this compound from multiple reputable sources, providing a comprehensive and professional overview suitable for research and industrial application contexts.
Chemical Reactions Analysis
Types of Reactions: N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyethyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chromatographic Applications
Separation Techniques
N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide can be effectively analyzed using reverse phase high-performance liquid chromatography (RP-HPLC). The method utilizes a mobile phase composed of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This technique is particularly useful for isolating impurities in preparative separations and is applicable in pharmacokinetics studies .
Table 1: Chromatographic Parameters
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile/Water/Phosphoric Acid |
| Column Type | Newcrom R1 HPLC Column |
| Particle Size | 3 µm |
| Application | Isolation of Impurities |
Pharmacological Applications
Biological Activity
Research indicates that this compound exhibits potential biological activities. It has been cited in studies exploring its effects on various cellular processes. For instance, it has been linked to the modulation of immune responses and cell signaling pathways, making it a candidate for therapeutic applications in immunology and oncology .
Case Study: Antileishmanial Activity
In a study focusing on antileishmanial properties, this compound was evaluated for its efficacy against Leishmania parasites. The findings suggested that the compound could inhibit parasite growth, highlighting its potential as a lead compound for developing new antileishmanial drugs .
Industrial Applications
Surfactant Properties
This compound is also being explored for its surfactant properties in cleaning and personal care products. Its ability to reduce surface tension makes it suitable for formulations requiring emulsification or solubilization .
Table 2: Industrial Uses
| Application Area | Specific Use |
|---|---|
| Cleaning Products | Surfactant |
| Personal Care Products | Emulsifier |
| Firefighting Chemicals | Component in formulations |
Mechanism of Action
The mechanism of action of N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide involves its interaction with cell membranes and proteins. The hydroxyethyl group allows it to form hydrogen bonds with biological molecules, while the long hydrocarbon chain facilitates its incorporation into lipid bilayers. This compound can modulate membrane fluidity and influence signaling pathways by interacting with membrane-bound receptors and enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analysis
The following table compares key structural and functional attributes of N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide with compounds from the provided evidence and other analogs:
Key Observations:
- Alkyl Chain Influence : The C16 chain in the target compound enhances lipophilicity compared to shorter-chain analogs (e.g., C2 in ’s disulfide compound), favoring membrane interactions or micelle formation.
- Amide vs. Disulfide Stability: Unlike the disulfide bond in 2-[(2-aminoethyl)disulfanyl]ethan-1-amine , the amide group in the target compound offers greater hydrolytic stability, reducing susceptibility to reductive cleavage.
- Functional Group Diversity: The hydroxyethylaminoethyl group distinguishes the target from ranitidine-related compounds (), which feature heterocyclic furan and nitro groups. This difference may influence solubility and biological target specificity.
Biological Activity
N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide, also known as N-(2-aminoethyl)hexadecanamide, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, potential applications, and relevant research findings.
Chemical Structure and Properties
This compound is a ceramide-like compound characterized by a long hydrophobic alkyl chain (hexadecane) attached to an amide group. Its structure is significant for its interaction with biological membranes and its role in cellular signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Interaction : Due to its amphiphilic nature, it can integrate into lipid bilayers, influencing membrane fluidity and permeability.
- Signal Transduction : It may modulate signaling pathways related to cell survival, proliferation, and apoptosis by interacting with specific receptors or proteins involved in these pathways.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which could protect cells from oxidative stress.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In Vitro Studies : Research has shown that this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cells were reported to be 0.910 × 10^1 μg/mL and 1.26 × 10^1 μg/mL respectively, indicating significant cytotoxic effects .
| Cell Line | IC50 Value (μg/mL) |
|---|---|
| MCF-7 | 0.910 × 10^1 |
| A549 | 1.26 × 10^1 |
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects:
- Mechanism : It may reduce neuroinflammation and promote neuronal survival under stress conditions by modulating glial cell activity .
Cardiovascular Benefits
Studies indicate potential cardiovascular benefits through modulation of lipid metabolism and anti-inflammatory properties:
- Effects on Lipid Profiles : It has been suggested that the compound can influence lipid profiles positively, potentially reducing the risk of atherosclerosis .
Case Studies
Several case studies have explored the efficacy of this compound in various therapeutic contexts:
- Cancer Treatment : In a study involving MCF-7 cells, treatment with the compound resulted in a marked decrease in cell viability compared to controls, supporting its use as a potential anticancer agent.
- Neurodegenerative Diseases : A case study focused on neuroinflammation indicated that this compound could attenuate inflammatory responses in microglial cells, suggesting its utility in conditions like Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling hexadecanoic acid derivatives with ethanolamine-based precursors. For example, reacting hexadecanoyl chloride with N-(2-aminoethyl)ethanolamine under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C, followed by gradual warming to room temperature. Optimization includes controlling stoichiometry (1:1.2 molar ratio of acid chloride to amine) and using triethylamine as a base to neutralize HCl byproducts. Post-synthesis purification via column chromatography (silica gel, chloroform/methanol gradient) ensures high purity .
Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in deuterated chloroform or DMSO to confirm the amide bond (δ ~6.5–7.5 ppm for amide protons) and hydroxyethyl group (δ ~3.4–3.6 ppm for -CH2-OH).
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks (expected m/z ~370.6 for [M+H]⁺).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–220 nm) to assess purity (>95% by area normalization).
Cross-referencing with databases like PubChem or CAS Common Chemistry ensures alignment with published spectral data .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., antimicrobial or anti-inflammatory properties):
- Antimicrobial Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics.
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate IC50.
- Drug Delivery Potential : Liposome encapsulation efficiency studies using dynamic light scattering (DLS) to assess amphiphilic behavior. Include positive controls (e.g., Tween-80 for surfactancy) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial efficacy across studies)?
- Methodological Answer :
- Meta-Analysis : Compare experimental variables (e.g., bacterial strain variants, compound concentrations) across studies. Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers.
- Mechanistic Studies : Employ fluorescence microscopy with propidium iodide to verify membrane disruption in bacteria.
- Synergistic Screening : Test combinatorial effects with known antibiotics (e.g., β-lactams) via checkerboard assays to calculate fractional inhibitory concentration indices (FICI) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to bacterial membrane proteins (e.g., S. aureus MprF). Set grid boxes around active sites with Lamarckian genetic algorithms for conformational sampling.
- MD Simulations : Run 100-ns simulations in GROMACS with lipid bilayer systems to assess stability of membrane interactions. Analyze root-mean-square deviation (RMSD) and hydrogen-bond occupancy.
- QSAR : Develop regression models correlating substituent effects (e.g., chain length, hydroxyl position) with activity data .
Q. What advanced techniques characterize its self-assembly behavior in aqueous solutions?
- Methodological Answer :
- Critical Micelle Concentration (CMC) : Determine via surface tension measurements (Du Noüy ring method) or pyrene fluorescence spectroscopy.
- Nanostructure Imaging : Cryo-TEM or AFM to visualize micelle or vesicle formation.
- Thermodynamic Analysis : Calculate Gibbs free energy of micellization (ΔG°mic) from conductivity vs. concentration plots. Compare with structurally similar amphiphiles (e.g., sodium stearoamphoacetate) .
Q. How can researchers optimize this compound for targeted drug delivery systems?
- Methodological Answer :
- Functionalization : Introduce pH-sensitive linkers (e.g., hydrazone) via EDC/NHS coupling to enable triggered release in acidic tumor microenvironments.
- Biodistribution Studies : Radiolabel with ³H or ¹⁴C isotopes and track accumulation in murine models via scintillation counting.
- Pharmacokinetics : Conduct LC-MS/MS plasma analysis to calculate half-life (t½) and AUC in Sprague-Dawley rats. Adjust alkyl chain length or headgroup polarity to enhance bioavailability .
Data Analysis & Reproducibility
Q. What statistical approaches validate experimental reproducibility in synthesis and bioassays?
- Methodological Answer :
- Synthesis : Perform triplicate batches with RSD ≤5% for yield and purity. Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity).
- Bioassays : Apply Bland-Altman plots to compare inter-lab variability. Report minimum n=3 replicates per condition with 95% confidence intervals.
- Data Sharing : Deposit raw spectra in repositories like ChemSpider or Zenodo for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
